molecular formula C19H21N7O4 B2376310 ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920416-59-7

ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2376310
CAS No.: 920416-59-7
M. Wt: 411.422
InChI Key: OAJNDIAHAYAMPV-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of a novel series of compounds synthesized via reaction of hydrazonoyl halides .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves heating equimolar amounts of specific compounds under reflux, then allowing the mixture to cool at room temperature .


Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

These compounds are part of a series of novel triazole-pyrimidine-based compounds . They are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the reactions they undergo. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is involved in various synthetic processes. It has been used in the preparation of different chemical compounds, including derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These compounds are synthesized through interactions with other chemicals like arylidinemalononitrile and cyanoacrylate derivatives in various solvents, showcasing its versatility in organic synthesis (Mohamed, 2021).

Antimicrobial and Antiproliferative Properties

This compound has also been studied for its potential antimicrobial activities. Research shows that it is used in the synthesis of new 1,2,4-triazole derivatives with promising antimicrobial properties against various microorganisms (Bektaş et al., 2007). Additionally, its derivatives have been evaluated for antiproliferative effects against human cancer cell lines, indicating its potential in cancer research and therapy (Mallesha et al., 2012).

Pharmacological Applications

In pharmacological research, the compound's derivatives have been examined for their potential as adenosine A2A receptor antagonists. This suggests its possible application in the development of new drugs for treating disorders related to adenosine receptors, such as Parkinson's disease (Rosse, 2013).

Molecular Docking and Computational Studies

Furthermore, the compound has been the subject of molecular docking and computational analyses. Studies have involved spectral, DFT/B3LYP, and molecular docking analyses to understand its molecular interactions, electronic structure, and potential as a cancer treatment inhibitor (Sert et al., 2020).

Future Directions

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNDIAHAYAMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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